molecular formula C11H13FN4 B12636673 5-Fluoro-3-(piperazin-1-yl)-1H-indazole CAS No. 921224-96-6

5-Fluoro-3-(piperazin-1-yl)-1H-indazole

Cat. No.: B12636673
CAS No.: 921224-96-6
M. Wt: 220.25 g/mol
InChI Key: HQFMSMNZKRJZNM-UHFFFAOYSA-N
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Description

5-Fluoro-3-(piperazin-1-yl)-1H-indazole is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmacology. The fluorine atom in the compound enhances its stability and binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(piperazin-1-yl)-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindazole and piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Procedure: The 5-fluoroindazole is reacted with piperazine in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(piperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

5-Fluoro-3-(piperazin-1-yl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to these targets, leading to its biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole
  • 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole
  • 5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole

Uniqueness

5-Fluoro-3-(piperazin-1-yl)-1H-indazole is unique due to its specific substitution pattern and the presence of both fluorine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

921224-96-6

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

5-fluoro-3-piperazin-1-yl-1H-indazole

InChI

InChI=1S/C11H13FN4/c12-8-1-2-10-9(7-8)11(15-14-10)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,15)

InChI Key

HQFMSMNZKRJZNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC3=C2C=C(C=C3)F

Origin of Product

United States

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